molecular formula C20H20N2OS B2866393 4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione CAS No. 112547-65-6

4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione

Cat. No.: B2866393
CAS No.: 112547-65-6
M. Wt: 336.45
InChI Key: ZZAGYJZHSQZOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione is a polycyclic heterocyclic compound featuring a fused benzo[6,7]cyclohepta[1,2-d]pyrimidine core with a thione (-C=S) group at position 2 and a 3-methoxyphenyl substituent at position 4. Its molecular formula is C₁₉H₂₀N₄S (molecular weight: 336.46 g/mol), and it is registered under CAS number 1217487-38-1 . The compound’s structure combines a seven-membered cycloheptane ring fused to a benzene ring and a pyrimidine-thione moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

6-(3-methoxyphenyl)-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),11,13-tetraene-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-23-15-9-4-8-14(12-15)18-17-11-5-7-13-6-2-3-10-16(13)19(17)22-20(24)21-18/h2-4,6,8-10,12,18H,5,7,11H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAGYJZHSQZOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4CCC3)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione involves several steps. One common method includes the reaction of 4-(4-morpholin-4-yl-phenyl)-1,3,4,5,6,7-hexahydro-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione with α-haloketone derivatives such as hydrazonyl chlorides, phenacyl bromide derivatives, chloroacetone, and ethyl substituted acetate derivatives . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazonyl chlorides, phenacyl bromide derivatives, and chloroacetone. The major products formed from these reactions are typically more complex heterocyclic structures with potential biological activity .

Scientific Research Applications

4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting CDK2, a protein kinase involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for its potential use as an anticancer agent.

Comparison with Similar Compounds

4-(3-Thienyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione

  • Substituent : 3-Thienyl (a sulfur-containing heteroaromatic group) instead of 3-methoxyphenyl.
  • Applications: No specific biological data are reported, but thiophene-containing compounds are often explored for antimicrobial and anticancer activities .

10-Nitro-4-(p-nitrophenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione (Compound 196)

  • Substituents: p-Nitrophenyl (electron-withdrawing) and nitro (-NO₂) groups.
  • Biological Activity : Demonstrated broad-spectrum antitumor activity against 59 human cancer cell lines, including leukemia, breast, and colon cancers .
  • Mechanistic Insight : Nitro groups may enhance redox cycling, generating reactive oxygen species (ROS) for cytotoxic effects.

Derivatives with Modified Core Structures

2-Hydrazinyl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine (CAS 1410821-11-2)

  • Modification : Replaces the thione group with a hydrazinyl (-NH-NH₂) moiety.
  • Molecular Formula : C₁₃H₁₄N₄.
  • Applications : Hydrazine derivatives are precursors for synthesizing triazoles and other heterocycles, often used in drug development for tuberculosis and cancer .

Pyrrolo[3',2':6,7]cyclohepta[1,2-d]pyrimidines

  • Structural Variation : Incorporates a pyrrolo ring instead of benzene.
  • Activity : Exhibited potent photocytotoxic effects via type I/II oxygen-dependent mechanisms, suggesting utility in photodynamic therapy .

Mechanistic and Functional Insights

  • Electron-Donating vs. Nitro groups (Compound 196) promote ROS generation, correlating with antitumor efficacy .
  • Core Modifications :
    • Pyrrolo-fused analogs () show redshifted UV-Vis absorption, enabling photodynamic applications.
    • Hydrazine derivatives () enable facile functionalization but may reduce stability due to reactive NH-NH₂ groups.

Biological Activity

4-(3-Methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione is a heterocyclic compound known for its potential biological activities, particularly as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound has garnered attention in medicinal chemistry due to its implications in cancer research and other therapeutic areas.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a methoxyphenyl group and a hexahydro-benzo[6,7]cyclohepta[1,2-d]pyrimidine core. Its molecular formula is C20H20N2OSC_{20}H_{20}N_2OS, and it has a CAS number of 112547-65-6. The unique structural features contribute to its biological activity and reactivity.

The primary mechanism of action for this compound involves the inhibition of CDK2. This enzyme plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2 activity:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells.
  • Apoptosis Induction : It promotes programmed cell death (apoptosis) in affected cells.

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notable studies include:

  • Breast Cancer Cell Lines : The compound was tested on breast cancer cell lines and showed promising results in inhibiting cell proliferation.
  • Colorectal Cancer : In vitro studies indicated that derivatives of this compound had varying effects on colorectal cancer cell lines (Caco-2 and HT-29), with some compounds showing significant antiproliferative activity.

Comparative Studies

A comparison with other known CDK2 inhibitors such as roscovitine reveals that this compound has a unique profile of activity. A detailed analysis of its efficacy against similar compounds can be summarized as follows:

Compound NameMechanism of ActionIC50 (µM)Notes
4-(3-Methoxyphenyl)-1,3,4,5,6,7-Hexahydro...CDK2 InhibitionTBDSignificant apoptosis induction
RoscovitineCDK2 InhibitionTBDEstablished anticancer agent
Other AnaloguesVariousTBDVariable efficacy against different cancers

Study 1: Antiproliferative Activity

In a study evaluating antiproliferative activity on Caco-2 cells at concentrations of 5 and 10 µM over various time points (1 to 72 hours), it was observed that certain derivatives exhibited enhanced efficacy compared to control agents like MPC-6827. The results indicated that modifications in the chemical structure significantly impacted biological activity.

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound's ability to induce apoptosis was linked to alterations in the Bax/Bcl-2 ratio. This shift indicates a pro-apoptotic effect which is crucial for its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.